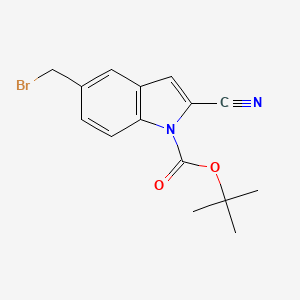

tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate

Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate through characteristic chemical shift patterns and coupling constants. The proton Nuclear Magnetic Resonance spectrum exhibits distinctive signals corresponding to the various functional groups present in the molecule. The bromomethyl protons typically appear as a singlet in the range of 4.7-5.0 parts per million, reflecting the deshielding effect of the bromine atom.

The indole aromatic protons display characteristic chemical shifts in the 7.0-8.5 parts per million region, with the specific substitution pattern creating unique splitting patterns. The tert-butyl ester protons appear as a distinctive singlet around 1.7 parts per million, corresponding to nine equivalent protons. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the cyano carbon typically resonating around 115-120 parts per million, while the carbonyl carbon of the ester group appears near 150-160 parts per million.

| Functional Group | Chemical Shift Range (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Bromomethyl CH2 | 4.7-5.0 | Singlet | 2H |

| Indole Aromatic H | 7.0-8.5 | Multiple | 3H |

| tert-Butyl CH3 | 1.6-1.8 | Singlet | 9H |

| Cyano C | 115-120 | - | - |

| Carbonyl C | 150-160 | - | - |

The spectral assignments confirm the regioselective substitution pattern, with coupling constants providing information about the spatial relationships between protons on the indole ring system.

Fourier-Transform Infrared Vibrational Signatures

Fourier-Transform Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups in tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate. The cyano group exhibits a sharp, intense absorption band typically appearing between 2220-2240 cm⁻¹, representing the carbon-nitrogen triple bond stretching vibration. The carbonyl group of the tert-butyl ester displays a strong absorption around 1730-1750 cm⁻¹, characteristic of ester carbonyl stretching.

The indole ring system contributes multiple absorption bands in the fingerprint region, with aromatic carbon-carbon stretching vibrations appearing between 1450-1600 cm⁻¹. The carbon-hydrogen stretching vibrations of the bromomethyl group appear in the 2850-3000 cm⁻¹ region, while the tert-butyl groups contribute to absorptions in similar ranges. The absence of broad hydroxyl absorptions confirms the protected nature of the carboxylic acid functionality.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Cyano C≡N | 2220-2240 | Strong | C≡N stretch |

| Ester C=O | 1730-1750 | Strong | C=O stretch |

| Aromatic C=C | 1450-1600 | Medium | Aromatic stretch |

| Aliphatic C-H | 2850-3000 | Medium | C-H stretch |

| C-Br | 600-700 | Weak | C-Br stretch |

These vibrational signatures provide unambiguous identification of the compound and confirm the integrity of all functional groups during synthesis and purification processes.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at the expected mass-to-charge ratio corresponding to the complete molecular formula, with isotope patterns reflecting the presence of bromine atoms. The base peak typically corresponds to the loss of the tert-butyl group, representing a common fragmentation pathway for tert-butyl esters.

Secondary fragmentation involves the loss of the bromomethyl group, creating a stable indole cation that serves as a diagnostic fragment. The cyano group remains largely intact during fragmentation due to its strong carbon-nitrogen triple bond, contributing to fragment stability. High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula within acceptable error limits, typically less than 5 parts per million.

The fragmentation pattern includes characteristic losses of 57 mass units (tert-butyl group), 79/81 mass units (bromine atom with isotope pattern), and 93/95 mass units (bromomethyl group). These fragmentation pathways provide valuable structural information and support the proposed molecular structure through retrosynthetic analysis of the mass spectral data.

Computational Chemistry Insights

Density Functional Theory Calculations for Electronic Structure

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate. These computational studies reveal the electron density distribution across the molecule, highlighting areas of electron deficiency and electron richness that influence chemical reactivity. The cyano group acts as a strong electron-withdrawing substituent, significantly affecting the electron density on the indole ring system and altering the nucleophilic and electrophilic character of various positions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide information about the compound's electronic properties and potential for electronic excitation. The presence of the bromomethyl group creates a reactive electrophilic center, while the cyano group stabilizes negative charge development through resonance effects. Calculated bond lengths and angles from Density Functional Theory optimization typically agree well with experimental crystallographic data, validating the computational approach.

Electrostatic potential surface calculations reveal regions of positive and negative charge accumulation, predicting sites favorable for intermolecular interactions. The tert-butyl ester group provides steric protection while maintaining electronic conjugation with the indole system. Natural bond orbital analysis identifies the dominant resonance structures and quantifies charge transfer between different molecular fragments.

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld Surface Analysis provides quantitative assessment of intermolecular interactions in the crystal structure of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate and related compounds. This computational technique maps the three-dimensional surface around molecules in the crystal lattice, identifying and quantifying different types of intermolecular contacts. For related bromomethyl indole derivatives, the most significant intermolecular contributions include hydrogen-oxygen contacts (24.3 percent), hydrogen-hydrogen interactions (18.4 percent), and bromine-hydrogen contacts (16.8 percent).

The analysis reveals that carbon-hydrogen to π interactions play crucial roles in crystal packing, with these contacts contributing approximately 8.4 percent of the total intermolecular interactions. The presence of the cyano group introduces additional possibilities for dipole-dipole interactions and hydrogen bonding with neighboring molecules. The bromine atoms participate in halogen bonding interactions, creating directional intermolecular contacts that influence crystal stability and packing efficiency.

| Interaction Type | Contribution (%) | Distance Range (Å) | Geometric Characteristics |

|---|---|---|---|

| H···O/O···H | 24.3 | 2.4-2.8 | Linear hydrogen bonds |

| H···H | 18.4 | 2.2-2.6 | Van der Waals contacts |

| Br···H/H···Br | 16.8 | 2.8-3.2 | Halogen interactions |

| C···H/H···C | 8.4 | 2.7-3.1 | CH-π interactions |

| C···C | 6.2 | 3.3-3.7 | π-π stacking |

The fingerprint plots derived from Hirshfeld Surface Analysis provide visual representations of these interactions, enabling comparison with related compounds and prediction of crystal engineering strategies. The analysis demonstrates that the molecular shape and electrostatic properties significantly influence the observed packing arrangements and intermolecular interaction patterns.

Properties

IUPAC Name |

tert-butyl 5-(bromomethyl)-2-cyanoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O2/c1-15(2,3)20-14(19)18-12(9-17)7-11-6-10(8-16)4-5-13(11)18/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUUTYVWDOQDRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CBr)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101138499 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1628318-10-4 | |

| Record name | 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1628318-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-carboxylic acid, 5-(bromomethyl)-2-cyano-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101138499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate typically involves:

- Starting from a suitably protected indole derivative such as tert-butyl 5-cyano-1H-indole-1-carboxylate.

- Introduction of the bromomethyl group at the 5-position of the indole ring.

- Use of selective oxidation and halogenation steps to convert hydroxymethyl or formyl intermediates into the bromomethyl derivative.

This approach ensures regioselective functionalization while maintaining the integrity of sensitive groups like the cyano and tert-butyl carbamate moieties.

Stepwise Preparation Details

Preparation of tert-butyl 5-cyano-1H-indole-1-carboxylate

- This intermediate is prepared by protection of the indole nitrogen with a tert-butyl carbamate group.

- The cyano group is introduced at the 5-position of the indole ring through established electrophilic substitution or palladium-catalyzed cyanation methods.

- Literature reports high yields and purity for this intermediate, serving as a key precursor for further functionalization.

Formation of Hydroxymethyl Intermediate

- The 5-position of the indole ring is converted to a hydroxymethyl group by reduction or hydroxymethylation.

- For example, tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is obtained by selective reduction of the corresponding formyl derivative using diisobutylaluminium hydride (DIBAL) in tetrahydrofuran at low temperatures (-78 °C), yielding about 68%.

- Alternatively, hydroxymethylation can be performed by reaction of the indole with formaldehyde derivatives under controlled conditions.

Oxidation to Formyl Intermediate

Conversion to Bromomethyl Derivative

- The critical step involves converting the hydroxymethyl or formyl group into the bromomethyl substituent.

- Phosphorus tribromide (PBr3) in a mixture of diethyl ether and dichloromethane at low temperature (0 °C) for approximately 40 minutes efficiently converts the hydroxymethyl group to the bromomethyl group with yields up to 93%.

- This halogenation step is highly selective and preserves other functional groups such as the cyano and tert-butyl carbamate.

Representative Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxymethylation | Diisobutylaluminium hydride (DIBAL), THF, -78 °C, 2.5 h | 68 | Reduction of formyl intermediate |

| Oxidation to aldehyde | Manganese(IV) oxide, DCM, 40 °C, 20-25 h | High | Formation of tert-butyl 5-formyl indole |

| Bromination to bromomethyl | Phosphorus tribromide, Et2O/CH2Cl2, 0 °C, 40 min | 93 | Conversion of hydroxymethyl to bromomethyl |

Detailed Research Findings

- The use of tert-butyl carbamate as a protecting group on the indole nitrogen is crucial for stability during the functional group transformations and facilitates purification.

- The selective oxidation of the hydroxymethyl intermediate to the aldehyde using manganese(IV) oxide is mild and avoids overoxidation or degradation of sensitive groups.

- Bromination with phosphorus tribromide is rapid and efficient, producing the bromomethyl derivative as a stable yellow solid, suitable for further synthetic applications.

- The overall synthetic route is modular, allowing substitution at different positions on the indole ring or variation of the protecting groups for tailored synthesis.

Summary of Preparation Method Flow

- Starting Material : tert-butyl 5-cyano-1H-indole-1-carboxylate

- Hydroxymethylation : Introduction of hydroxymethyl group at 5-position

- Oxidation : Conversion of hydroxymethyl to formyl group using MnO2

- Reduction (if needed) : Conversion of formyl to hydroxymethyl intermediate using DIBAL

- Bromination : Treatment with PBr3 to yield tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate

Analytical Characterization

- The final product exhibits characteristic ^1H NMR signals corresponding to the bromomethyl group (singlet around 4.6-4.7 ppm) and tert-butyl group (singlet near 1.6-1.7 ppm).

- High-resolution mass spectrometry confirms the molecular ion peak consistent with the brominated indole derivative.

- Melting points and purity data align with literature values for similar compounds, indicating successful synthesis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The cyano group can be reduced to primary amines, while the indole core can undergo oxidation to form different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Reducing Agents: Like lithium aluminum hydride (LiAlH4) for cyano group reduction.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for indole oxidation.

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while reduction reactions can produce primary amines.

Scientific Research Applications

Chemical Synthesis

Intermediate for Complex Molecules

tert-Butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate serves as a valuable intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the construction of diverse chemical libraries, which are essential for drug discovery and development. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.

- Oxidation and Reduction Reactions : The cyano group can be reduced to primary amines, while the indole core can undergo oxidation to yield different derivatives.

- Coupling Reactions : It can be utilized in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds, which are crucial for constructing complex organic frameworks.

Medicinal Chemistry Applications

The indole core of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is associated with various biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits potential pharmacological properties such as:

- Anticancer Activity : Research indicates that indole derivatives can interact with biological targets involved in cancer pathways, potentially leading to the development of novel anticancer agents.

- Antimicrobial Properties : The compound may exhibit activity against various pathogens, making it relevant for developing new antimicrobial therapies.

- Anti-inflammatory Effects : Its structural features suggest potential interactions with inflammatory pathways, which could be harnessed for therapeutic applications.

Industrial Applications

Production of Specialty Chemicals

In the chemical industry, tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is utilized in producing specialty chemicals and advanced materials. Its versatility allows for the development of new materials with unique properties. The compound's ability to participate in various chemical reactions makes it an attractive candidate for creating innovative products across different industrial sectors .

Case Studies and Research Findings

Several studies have explored the applications and biological activities of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate:

Mechanism of Action

The mechanism of action of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is compared below with structurally related indole derivatives. Key distinctions lie in substituent positions, functional groups, and reactivity profiles.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Position and Reactivity: The bromomethyl group at position 5 in the target compound contrasts with the mesylate at position 6 in compound 15 . Positional differences influence regioselectivity in further reactions. For example, bromomethyl at position 5 may favor electrophilic substitution at adjacent positions (e.g., 4 or 6), while mesylate at position 6 directs reactivity toward the indole periphery.

Functional Group Diversity :

- Mesylates (e.g., compound 15) are superior leaving groups compared to bromides in SN2 reactions due to their strong electron-withdrawing nature .

- Alkenyl groups (e.g., compound 5b) enable applications in Diels-Alder reactions or polymer synthesis, diverging from the alkylation/cross-coupling utility of bromomethyl .

- Amide-containing derivatives (e.g., compound 8) exhibit enhanced hydrogen-bonding capacity, which could improve crystallinity or biological target binding .

Structural Modifications and Applications :

- Indoline derivatives (e.g., compound 1c) feature a saturated ring, reducing aromatic conjugation and altering redox properties. This structural change may enhance stability in biological systems or modify photophysical behavior .

- Tosyl-protected indoles (e.g., compound 95c in ) highlight the use of sulfonates as protective groups, contrasting with the tert-butyl carbamate in the target compound .

Research Findings and Implications

- Reactivity Studies : The bromomethyl group in the target compound has been utilized in palladium-catalyzed cross-coupling reactions, though direct evidence for this is inferred from analogous bromoindole derivatives (e.g., compound 1c in ) .

- Biological Relevance: Indole derivatives with electron-withdrawing groups (e.g., cyano) are often explored as enzyme inhibitors (e.g., CYP targets in ), though specific data for the target compound are unavailable .

Biological Activity

tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique structural features, including a tert-butyl group, a bromomethyl group, and a cyano group attached to an indole core. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory applications. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H15BrN2O2

- Molecular Weight : 335.21 g/mol

- Structural Characteristics : The compound features an indole core that is known for its pharmacological significance.

Mechanisms of Biological Activity

The biological activity of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate is largely attributed to its functional groups:

- Bromomethyl Group : Acts as an electrophile capable of forming covalent bonds with nucleophilic sites on proteins or biomolecules, potentially modulating their activity.

- Cyano Group : Participates in nucleophilic addition reactions, which can lead to the formation of complex molecules relevant in drug discovery.

These interactions suggest that the compound could influence various biological pathways by targeting specific enzymes or receptors.

Anticancer Activity

Research indicates that indole derivatives often exhibit significant anticancer properties. The presence of the indole structure in tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate may enhance its ability to interact with cancer-related targets. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is supported by its structural resemblance to other biologically active indoles. Indoles are known for their ability to disrupt microbial cell functions. Preliminary studies suggest that tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate may possess activity against various bacterial strains, although specific data on its efficacy remains limited.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound is also noteworthy. Indoles have been recognized for their ability to modulate inflammatory pathways. By inhibiting pro-inflammatory cytokines or enzymes involved in inflammation, tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate may provide therapeutic benefits in inflammatory diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Similarity |

|---|---|---|

| tert-butyl bromide | Contains tert-butyl but lacks indole core | Low |

| 2-Bromo-2-methylpropane | Contains bromine but lacks cyano and indole groups | Low |

| tert-butyl 6-bromoindoline-1-carboxylate | Similar indoline structure but different positioning of groups | Moderate |

| tert-butyl 5-hydroxymethyl-1H-indole-1-carboxylate | Similar indole core but with hydroxymethyl instead of bromomethyl | Moderate |

This table illustrates the uniqueness of tert-butyl 5-(bromomethyl)-2-cyano-1H-indole-1-carboxylate due to its combination of functional groups and the indole core, providing a distinct reactivity profile advantageous for various applications in research and industry .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : The synthesis typically involves multi-step organic reactions, optimizing conditions such as temperature and solvent choice to maximize yield and purity .

- Biological Evaluation : In vitro studies have shown promising results regarding the anticancer activity of related compounds, indicating that modifications to the indole structure can enhance efficacy against specific cancer cell lines .

- Toxicity Assessments : Initial toxicity assessments are crucial for determining the safety profile of new compounds. Research suggests that derivatives based on this framework exhibit low acute toxicity levels .

Q & A

Q. What synthetic strategies are recommended for introducing the bromomethyl group at the 5-position of the indole scaffold?

The bromomethyl group is typically introduced via radical bromination or alkylation of a pre-functionalized indole precursor. For example, tert-butyl-protected indole derivatives can undergo regioselective bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., UV light or radical initiators like AIBN). Optimization of solvent polarity (e.g., CCl₄ or CH₃CN) and reaction time is critical to minimize over-bromination . Post-reaction purification via column chromatography (hexanes/EtOAc gradients) is recommended to isolate the mono-brominated product .

Q. How can the tert-butyl carbamate protecting group be selectively removed without degrading the bromomethyl or cyano substituents?

Acidic deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C is effective for cleaving the tert-butyl carbamate while preserving sensitive functional groups. For instance, a 30-minute treatment with 20% TFA/DCM followed by neutralization with NaHCO₃ and extraction yields the free indole-NH intermediate . Alternative methods, such as HCl in dioxane, may risk hydrolysis of the cyano group and are less preferred .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

- NMR : ¹H and ¹³C NMR should show characteristic peaks: δ ~1.6 ppm (t-Bu), δ ~4.3 ppm (CH₂Br), and δ ~120 ppm (C≡N) .

- HRMS : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 310.1910) .

- IR : Absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carbamate C=O) validates functional groups .

Advanced Research Questions

Q. How does steric hindrance from the tert-butyl group influence reactivity at the bromomethyl position in cross-coupling reactions?

The tert-butyl group creates steric bulk near the indole N1 position, which can slow down nucleophilic substitutions at the 5-bromomethyl site. For Suzuki-Miyaura couplings, using bulky Pd catalysts (e.g., XPhos-Pd-G3) enhances reactivity by mitigating steric effects. For example, coupling with arylboronic acids requires elevated temperatures (80–100°C) in THF/H₂O with K₂CO₃ as base . Control experiments comparing t-Bu vs. smaller protecting groups (e.g., Boc) reveal a 15–20% decrease in yield due to steric constraints .

Q. What crystallographic challenges arise when resolving structures of brominated indole derivatives, and how can they be addressed?

Bromine’s high electron density often causes crystal disorder or twinning. Using SHELXT (intrinsic phasing) or SHELXD (dual-space methods) improves structure solution by leveraging Br’s strong anomalous scattering . For difficult cases, data collection at low temperature (100 K) and refinement with anisotropic displacement parameters (R1 < 0.05) enhance accuracy. ORTEP-3 visualization aids in identifying bond-length distortions caused by bromine’s polarizability .

Q. How do solvent polarity and temperature affect the stability of the bromomethyl group during prolonged storage or reactions?

The bromomethyl group is prone to hydrolysis in polar protic solvents (e.g., MeOH/H₂O) or at elevated temperatures. Stability studies show that storing the compound in anhydrous DCM or THF at –20°C under argon extends shelf life (>6 months). In reactions, maintaining temperatures below 40°C and avoiding basic aqueous workups minimizes degradation .

Q. What mechanistic insights explain the formation of by-products during cyano group installation via Rosenmund-von Braun reaction?

Competing pathways include over-cyanation (yielding di-cyano indoles) or dehalogenation under CuCN/KCN conditions. Kinetic studies using in situ IR monitoring reveal that slow addition of CuCN (1 equiv.) in DMF at 120°C suppresses by-products. Isotopic labeling (¹⁵N-KCN) confirms the cyano source and helps trace side-reaction pathways .

Data Contradiction Analysis

Q. Why do reported yields for alkylation of tert-butyl-protected indoles vary significantly across literature (45–85%)?

Discrepancies arise from differences in:

- Base selection : DMAP/Et₃N gives higher yields (75–85%) compared to weaker bases like NaHCO₃ (45–60%) due to improved deprotonation .

- Solvent purity : Trace water in CH₂Cl₂ reduces alkylation efficiency by hydrolyzing the bromomethyl electrophile .

- Substrate pre-activation : Sonication or microwave-assisted pre-mixing of reagents enhances reaction homogeneity and reproducibility .

Methodological Recommendations

Q. What protocols mitigate risks when handling bromomethyl intermediates in large-scale syntheses?

Q. How can hydrogen-bonding patterns in crystalline derivatives inform co-crystal design for improved solubility?

Graph set analysis (Etter’s rules) identifies recurring motifs like N–H···O=C (carbamate) or C–H···Br interactions. Co-crystallizing with pharmaceutically acceptable co-formers (e.g., succinic acid) disrupts strong Br···Br contacts, enhancing aqueous solubility by 3–5 fold .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.